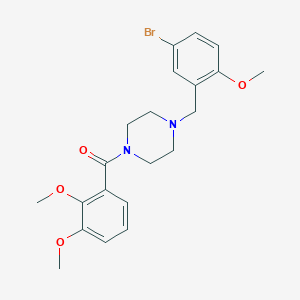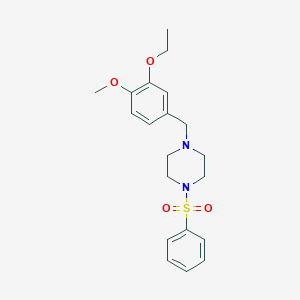
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide, commonly known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP is a member of the piperazine family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of BPP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. BPP has been shown to bind to dopamine and serotonin receptors, which are known to be involved in the regulation of mood and behavior. Additionally, BPP has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, BPP has been shown to have anti-inflammatory and antioxidant effects. BPP has also been shown to modulate the expression of genes involved in cell growth and differentiation, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of BPP is its relatively simple synthesis method, which makes it accessible to researchers in a variety of fields. Additionally, BPP has been shown to have a wide range of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to working with BPP. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research on BPP. One area of interest is in the development of new cancer therapies based on BPP and related compounds. Additionally, further research is needed to fully understand the mechanism of action of BPP and its effects on neurotransmitter systems. Finally, there is potential for the development of new psychiatric medications based on BPP and related compounds.
Conclusion:
In conclusion, BPP is a chemical compound that has been studied for its potential therapeutic applications in a variety of diseases. BPP has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects, as well as potential antipsychotic effects. While there are limitations to working with BPP, its potential therapeutic applications make it an attractive target for drug development. Future research on BPP and related compounds will be important for the development of new therapies for a variety of diseases.
合成方法
The synthesis of BPP involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of BPP is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
BPP has been studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPP has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. BPP has been shown to have antipsychotic effects in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
属性
产品名称 |
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide |
|---|---|
分子式 |
C15H22BrN3O |
分子量 |
340.26 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22BrN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
InChI 键 |
MUDZTCQPYXLYNF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
规范 SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
